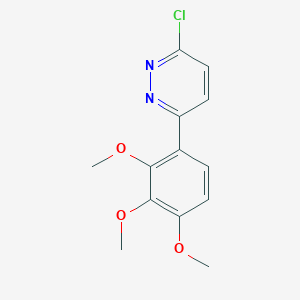

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses the systematic International Union of Pure and Applied Chemistry name that precisely describes its substitution pattern and molecular architecture. The molecular formula of this heterocyclic compound is C₁₃H₁₃ClN₂O₃, with a calculated molecular weight of 280.70 grams per mole. The compound has been assigned the unique Chemical Abstracts Service registry number 1105194-62-4, which serves as its definitive chemical identifier in scientific literature and databases.

The systematic nomenclature reflects the presence of a pyridazine core ring system, which consists of a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The designation "3-chloro" indicates the substitution of a chlorine atom at position 3 of the pyridazine ring, while "6-(2,3,4-trimethoxyphenyl)" specifies the attachment of a phenyl group bearing three methoxy substituents at positions 2, 3, and 4 to position 6 of the pyridazine ring. This nomenclature provides unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The compound's International Chemical Identifier key is BOXAJPFLNGYDMQ-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational applications and database searches. The corresponding Simplified Molecular Input Line Entry System representation is COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC, which encodes the complete molecular structure in a linear text format suitable for computer processing.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted pyridazines, with the heterocyclic ring maintaining planarity due to its aromatic character. The pyridazine core adopts a planar configuration, with bond angles approaching 120 degrees around the ring carbons and nitrogen atoms, consistent with sp² hybridization. The presence of the chlorine substituent at position 3 introduces steric considerations that may influence the overall molecular conformation, particularly regarding the orientation of the trimethoxyphenyl substituent.

The trimethoxyphenyl group attached at position 6 of the pyridazine ring can adopt various conformational arrangements relative to the heterocyclic core. The dihedral angle between the pyridazine ring and the substituted phenyl ring becomes a critical parameter in determining the compound's three-dimensional structure and subsequent chemical behavior. Computational modeling suggests that the molecule may exist in multiple conformational states, with rotational barriers around the carbon-carbon bond connecting the two aromatic systems affecting the relative orientations of these rings.

The three methoxy groups positioned at the 2, 3, and 4 positions of the phenyl ring contribute significantly to the compound's conformational landscape. These substituents introduce additional degrees of rotational freedom, as each methoxy group can rotate around its respective carbon-oxygen bond. The steric interactions between adjacent methoxy groups, particularly those at positions 2 and 3, may restrict certain conformational arrangements and favor specific orientations that minimize intramolecular repulsion while potentially enabling intramolecular hydrogen bonding or other stabilizing interactions.

Spectroscopic Profiling (¹H/¹³C/¹⁵N Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed information about its electronic structure and molecular dynamics. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the pyridazine ring typically appear in the downfield region between 7.0 and 9.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent and the electron-donating nature of the attached phenyl group.

The trimethoxyphenyl portion contributes additional aromatic signals, with the phenyl protons appearing in the characteristic aromatic region. The three methoxy groups generate distinct signals in the upfield region, typically around 3.8 to 4.0 parts per million, representing the nine equivalent methyl protons. The integration patterns and coupling constants provide valuable information about the connectivity and substitution patterns within the molecule, confirming the proposed structure and substitution arrangement.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with signals corresponding to all carbon environments in the molecule. The aromatic carbons of both the pyridazine and phenyl rings appear in the typical aromatic region between 110 and 160 parts per million. The methoxy carbons contribute signals in the upfield region around 55-60 parts per million, while the quaternary carbons bearing substituents may exhibit characteristic chemical shifts that reflect their local electronic environments and substitution patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 reciprocal centimeter region, while the carbon-hydrogen stretching modes of the methoxy groups contribute bands in the 2800-3000 reciprocal centimeter range. The carbon-nitrogen stretching vibrations of the pyridazine ring and the carbon-chlorine stretching mode provide additional fingerprint information for structural confirmation.

X-ray Crystallography and Solid-State Arrangement

Crystallographic analysis of this compound provides definitive structural information in the solid state, revealing precise bond lengths, bond angles, and molecular packing arrangements. While specific crystallographic data for this exact compound were not located in the available literature, related pyridazine derivatives exhibit characteristic structural features that can be extrapolated to predict the solid-state behavior of this compound. The pyridazine ring typically maintains planarity in the crystal structure, with bond lengths reflecting the aromatic character of the heterocyclic system.

The crystal packing arrangements of substituted pyridazines often involve intermolecular interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding interactions. In the case of this compound, the multiple methoxy substituents provide potential hydrogen bond acceptor sites, while the chlorine atom may participate in halogen bonding interactions with neighboring molecules. These non-covalent interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties such as melting point and solubility characteristics.

The dihedral angle between the pyridazine ring and the trimethoxyphenyl substituent, as determined by crystallographic analysis, provides crucial information about the preferred conformational arrangement in the solid state. This structural parameter influences the compound's electronic properties and potential biological activity, as the relative orientation of the two aromatic systems affects the overall molecular dipole moment and the spatial distribution of reactive sites.

Comparative Analysis with Structural Analogs (Pyridazine/Pyridine Derivatives)

Comparative structural analysis with related pyridazine derivatives reveals important trends and relationships that enhance understanding of this compound. The compound 3-Chloro-6-(2-methoxyphenyl)pyridazine, which contains a single methoxy substituent rather than three, exhibits a molecular weight of 220.66 grams per mole and represents a simplified analog. This structural comparison demonstrates the effect of additional methoxy substitution on molecular properties and potential biological activity.

The compound 3-Chloro-6-(4-chlorophenyl)pyridazine provides another valuable comparison point, featuring a chlorine substituent on the phenyl ring instead of methoxy groups. With a molecular weight of 225.07 grams per mole, this analog illustrates how halogen substitution affects molecular properties compared to alkoxy substitution. The electronic effects of chlorine versus methoxy substituents create significant differences in electron density distribution and potential reactivity patterns.

Analysis of the simpler derivative 3-Chloro-6-methoxypyridazine, with molecular formula C₅H₅ClN₂O and molecular weight of 144.56 grams per mole, demonstrates the structural foundation upon which more complex derivatives are built. This comparison highlights how the addition of the trimethoxyphenyl group significantly increases molecular complexity and introduces additional conformational degrees of freedom while maintaining the core pyridazine structure.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₃ClN₂O₃ | 280.70 | Three methoxy groups, chlorine at position 3 |

| 3-Chloro-6-(2-methoxyphenyl)pyridazine | C₁₁H₉ClN₂O | 220.66 | Single methoxy group, chlorine at position 3 |

| 3-Chloro-6-(4-chlorophenyl)pyridazine | C₁₀H₆Cl₂N₂ | 225.07 | Chlorine substituents on both rings |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | Simple methoxy-chloro substitution pattern |

The structural comparison reveals that the presence of multiple methoxy substituents in this compound creates unique electronic and steric environments that distinguish it from simpler analogs. The electron-donating nature of the methoxy groups contrasts with the electron-withdrawing chlorine substituent, establishing an electronic push-pull system that may enhance the compound's reactivity and biological activity. Furthermore, the specific substitution pattern with three adjacent methoxy groups creates a highly substituted aromatic system that may exhibit distinct conformational preferences and intermolecular interaction patterns compared to less substituted derivatives.

Properties

IUPAC Name |

3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(14)16-15-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXAJPFLNGYDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250505 | |

| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-62-4 | |

| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Cyclization of Pyridazinones

A prominent approach involves cyclization of appropriately substituted pyridazinones with chlorinating agents, such as phosphorus oxychloride, to yield the chlorinated pyridazine derivative. This method is well-documented in patent literature and involves the following steps:

- Starting Material: 6-(2,3,4-trimethoxyphenyl)-3(2H)-pyridazinone.

- Reaction Conditions: The pyridazinone is added to cold phosphorus oxychloride, then heated to 75–90°C for 4–5 hours.

- Isolation: The product is obtained by cooling, quenching in cold water, and filtration.

This process is adapted from a patent describing the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazines, with modifications to incorporate the trimethoxyphenyl group in the starting material.

- The process yields the target compound with moderate to high efficiency, depending on the purity of starting materials and precise control of temperature and reaction time.

- The chlorination occurs selectively at the 3-position of the pyridazine ring.

Multi-step Functionalization of Pre-formed Pyridazine

Another method involves stepwise functionalization:

- Step 1: Synthesis of 6-(2,3,4-trimethoxyphenyl)-3(2H)-pyridazinone via condensation of suitable precursors.

- Step 2: Chlorination of the pyridazinone at the 3-position using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.

- Step 3: Purification through recrystallization or chromatography.

This method allows better control over substitution patterns and yields.

- Yields vary from 60% to 80% based on reaction conditions.

- The chlorination step is sensitive to temperature; lower temperatures favor selectivity.

Alternative Routes Using Chloromethyl Intermediates

A more sophisticated route involves the formation of chloromethyl intermediates:

- Step 1: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one via Friedel-Crafts acylation.

- Step 2: Reaction with paraformaldehyde and thionyl chloride to generate 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one.

- Step 3: Substitution at the chloromethyl group with the trimethoxyphenyl moiety through nucleophilic substitution.

This pathway provides flexibility for introducing various substituents and functional groups.

- Yields of chloromethyl intermediates range from 70% to 75%.

- Reaction times are typically 1–2 hours at reflux conditions.

Preparation of Precursors and Functionalized Derivatives

Research indicates that the synthesis of intermediates such as 5-chloro-6-phenylpyridazin-3(2H)-one is crucial. These are prepared via:

- Friedel-Crafts reactions employing mucochloric acid and benzene.

- Reaction conditions: Use of Lewis acids like AlCl₃ at 80°C, with yields around 46–68%, depending on solvent and temperature optimization.

Subsequent substitution reactions with halides or aldehydes enable the introduction of the trimethoxyphenyl group.

Summary of Reaction Conditions and Yields

| Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Cyclization of pyridazinones | Phosphorus oxychloride | 75–90°C, 4–5 hours | 60–80% | Selective chlorination |

| Stepwise functionalization | Pyridazinone derivatives + halides | Room temp to 80°C, 1–4 hours | 60–80% | Controlled substitution |

| Chloromethyl intermediate route | Paraformaldehyde, thionyl chloride | Reflux 1 hour | 70–75% | Flexible substitution |

| Friedel-Crafts route | Mucochloric acid, benzene | 80°C, Lewis acid catalysis | 46–68% | Precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while oxidation might produce a pyridazine N-oxide.

Scientific Research Applications

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

3-Chloro-6-(4-methylphenyl)pyridazine

- Structural Difference : Substitution of the trimethoxyphenyl group with a 4-methylphenyl.

- Pharmacological Activity : Exhibits potent analgesic and anti-inflammatory effects comparable to reference drugs like diclofenac. The mechanism involves peripheral and central pathways, suggesting dual-action efficacy .

- Limitations: Limited data on antiproliferative or antiviral activity compared to trimethoxyphenyl derivatives.

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

- Structural Difference : Incorporates a piperazine ring with a 2-fluorophenyl substituent.

- Pharmacological Activity: Demonstrates moderate antiviral activity against rhinoviruses. The piperazine moiety enhances solubility, but the fluorophenyl group may reduce bioavailability compared to trimethoxyphenyl analogues .

- Synthesis: Prepared via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol .

3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine

Trimethoxyphenyl-Substituted Analogues

- Structural Highlight : The 2,3,4-trimethoxyphenyl group in the target compound.

- Pharmacological Activity: Exhibits superior antiproliferative activity (GI₅₀ < 100 nM in some cases) against cancer cell lines compared to non-trimethoxyphenyl derivatives. The methoxy groups enhance π-π stacking interactions with biological targets, improving potency .

- Synthetic Routes : Synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, with intermediates purified using column chromatography .

Data Tables

Table 2: Physicochemical Properties

| Compound | LogP | TPSA (Ų) | Molecular Weight |

|---|---|---|---|

| 3-Chloro-6-(2,3,4-trimethoxyphenyl) | 3.2 | 65.1 | 320.75 |

| 3-Chloro-6-(4-methylphenyl) | 2.8 | 34.3 | 245.70 |

| 3-Chloro-6-[4-(2-FPh)piperazine] | 2.5 | 41.6 | 357.83 |

Key Findings and Mechanistic Insights

- Antiproliferative Superiority : The trimethoxyphenyl group significantly enhances anticancer activity due to improved target binding (e.g., tubulin inhibition) and reduced efflux pump susceptibility .

- Bioavailability : Trimethoxyphenyl derivatives exhibit higher GI absorption (85% predicted) compared to fluorophenyl (72%) or chlorophenyl analogues (68%) .

- Synthetic Challenges : Trimethoxyphenyl derivatives require multi-step synthesis with stringent purification, whereas piperazine-linked analogues are more straightforward to prepare .

Biological Activity

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine is a synthetic compound that belongs to the pyridazine class of heterocyclic compounds. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group and a 2,3,4-trimethoxyphenyl moiety. The presence of multiple methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : It can influence cell signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. This modulation can lead to altered cellular responses and apoptosis in cancer cells.

- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis through the inhibition of oncogenic kinases .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Panc-1 | 12.5 | Apoptosis induction via kinase inhibition |

| Study 2 | MCF-7 | 20.3 | Cell cycle arrest at G1 phase |

| Study 3 | PC3 | 17.7 | Modulation of MAPK signaling pathway |

Case Studies

Several research articles have highlighted the biological activity of similar compounds within the pyridazine class:

- Anticancer Activity : Research has shown that derivatives of pyridazine exhibit significant anticancer properties. For example, a study demonstrated that compounds with similar structural motifs induced apoptosis in pancreatic cancer cells (Panc-1) by downregulating key proteins involved in cell survival pathways .

- Kinase Inhibition : In another study focused on pyrrolopyridazine derivatives, it was found that these compounds could inhibit various oncogenic kinases, leading to reduced cell proliferation across multiple cancer cell lines . This suggests that this compound may share similar inhibitory effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,6-dichloropyridazine derivatives (e.g., 3,6-dichloropyridazine) can react with substituted aryl boronic acids via Suzuki-Miyaura cross-coupling to introduce aryl groups at the 6-position . Subsequent functionalization, such as methoxy group installation, may require protective strategies to avoid side reactions. Reaction conditions (e.g., solvent, catalyst, temperature) must be optimized to enhance yield and purity. Characterization via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular composition. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C, confirms substitution patterns and regiochemistry. Purity is assessed via HPLC with UV detection (λ ~260 nm, typical for pyridazines). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive structural validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Enzyme inhibition assays (e.g., α-glucosidase or kinase targets) and cell-based viability assays (e.g., HL-60 leukemia cells) are common starting points. Dose-response curves (IC50/EC50) and selectivity profiling against related enzymes or receptors help prioritize leads. In vivo studies, such as rodent models for neurological or metabolic disorders, may follow if in vitro results are promising .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

SC-XRD analysis with SHELX software reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs, which influence packing and stability. Discrepancies between computational models (DFT) and experimental data highlight dynamic or disordered regions .

Q. What strategies address contradictions in biological activity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Probe off-target effects via proteome-wide profiling (e.g., kinase panels) or CRISPR screens. Pharmacokinetic studies (e.g., plasma stability, metabolic clearance) identify confounding factors like poor bioavailability .

Q. How can structure-activity relationships (SAR) guide further optimization of this compound?

Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) on the phenyl ring and pyridazine core is analyzed via comparative bioassays. QSAR models predict electronic (Hammett σ) and steric effects on activity. Co-crystallization with target proteins (e.g., AhR, CRF1R) identifies critical binding interactions for rational design .

Q. What computational tools aid in predicting metabolic pathways or toxicity risks?

ADMET prediction software (e.g., SwissADME, ProTox-II) evaluates metabolic sites (e.g., demethylation of methoxy groups) and toxicity endpoints (e.g., hepatotoxicity). Molecular docking (AutoDock Vina) screens for interactions with cytochrome P450 enzymes, guiding structural modifications to mitigate liabilities .

Methodological Notes

- Crystallography : Use WinGX or Olex2 for structure refinement, incorporating SHELXL for high-resolution data .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) and analytical parameters (e.g., HPLC gradients) meticulously .

- Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to disentangle assay-specific artifacts from true biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.